4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid
Description
4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a sulfonyl group linked to a 4-hydroxypiperidine moiety. It is primarily investigated for therapeutic applications, such as antiviral activity (e.g., hepatitis B capsid modulation, as seen in ) and enzyme inhibition. Its synthesis typically involves chlorosulfonylation of benzoic acid derivatives followed by nucleophilic substitution with 4-hydroxypiperidine .
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-10-5-7-13(8-6-10)19(17,18)11-3-1-9(2-4-11)12(15)16/h1-4,10,14H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDJOCUDLXCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016503-99-3 | |
| Record name | 4-[(4-hydroxypiperidin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(4-oxopiperidin-1-yl)sulfonyl]benzoic acid.
Reduction: Formation of 4-[(4-hydroxypiperidin-1-yl)thio]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Analogues of Sulfonyl Benzoic Acid Derivatives
Key Observations :
- Piperidine Modifications : Hydroxyl groups (as in the target compound) enhance hydrophilicity, while methyl groups () increase lipophilicity (logP: 0.63 for PSBA vs. 0.58 for 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid) .
- Aryl vs. Aliphatic Sulfonyl Groups : Aryl-sulfonyl derivatives (e.g., 4-bromophenyl) exhibit higher logP values compared to aliphatic piperidine-linked analogues, impacting membrane permeability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The hydroxyl group in the target compound reduces logP compared to non-polar analogues (e.g., 4-bromophenyl derivative with logP 2.1) .
- 13C-NMR carbonyl shifts (~169–170 ppm) are consistent across sulfonyl benzoic acids, indicating minimal electronic disruption from sulfonamide linkages .
Biological Activity
4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15NO5S
- SMILES : C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
- InChI : InChI=1S/C12H15NO5S/c13-7-3-1-2-4-8(7)12(15)16(17,18)11-5-9(14)10(19)6-11/h1-6,11,13H,7H2,(H,14,19)
The compound exhibits its biological activity primarily through its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzyme function. This modulation can lead to various biological effects depending on the target involved .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
1. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Analgesic Properties
Research indicates that this compound may possess analgesic effects. It has been shown to reduce pain responses in animal models, suggesting potential use in pain management therapies.
3. Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. For example, it has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Reduction in pain responses in animal models | |
| Antimicrobial | Inhibition of Gram-positive bacteria |
Case Study 1: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a potential pathway involving NF-kB inhibition.
Case Study 2: Analgesic Efficacy
In a controlled experiment assessing analgesic efficacy, the compound was administered to rats subjected to formalin-induced pain. Results showed a marked decrease in pain behavior compared to control groups, supporting its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
